
Adriamycin 14-thiovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adriamycin 14-thiovalerate, also known as Doxorubicinone, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Wissenschaftliche Forschungsanwendungen
Breast Cancer
Adriamycin has been extensively studied in the context of breast cancer treatment. Clinical trials have demonstrated that Adriamycin 14-thiovalerate exhibits significant efficacy when used in combination with other chemotherapeutic agents. For instance, a study comparing Adriamycin with a five-drug regimen (cyclophosphamide, methotrexate, 5-fluorouracil, vincristine, and prednisone) reported improved response rates and survival outcomes for patients receiving Adriamycin-based therapies .
Leukemia
Research indicates that this compound can be effective against acute myeloid leukemia (AML). The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for inclusion in multi-drug regimens aimed at treating this aggressive cancer type. Studies show that patients treated with Adriamycin-containing regimens have better overall survival rates compared to those receiving standard treatments without this agent .
Sarcomas
Adriamycin is also utilized in treating various sarcomas. Its application in combination therapies has shown promising results, particularly in soft tissue sarcomas and osteosarcomas. The drug's mechanism of action is particularly beneficial in targeting rapidly dividing tumor cells characteristic of these malignancies .
Case Study 1: Advanced Breast Cancer
A randomized trial involving 175 women with advanced breast cancer compared two treatment regimens: one including Adriamycin and the other using methotrexate. Results indicated a complete response rate of 13% for the Adriamycin group compared to 11% for the control group. Furthermore, median survival was notably longer for patients receiving Adriamycin (33 months) versus those on the control regimen (20.2 months) .
Case Study 2: Acute Myeloid Leukemia
In a cohort study of patients with acute myeloid leukemia treated with a combination chemotherapy regimen including Adriamycin, researchers observed a significant increase in complete remission rates. The study highlighted that patients receiving Adriamycin had a higher likelihood of achieving remission compared to those treated with alternative regimens without this agent .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other treatments across different cancer types:
Cancer Type | Treatment Regimen | Response Rate (%) | Median Survival (Months) |
---|---|---|---|
Advanced Breast Cancer | Adriamycin + CMFVP | 13% (CR), 45% (PR) | 33 |
Advanced Breast Cancer | CMFVP (without Adriamycin) | 11% (CR), 46% (PR) | 20.2 |
Acute Myeloid Leukemia | Adriamycin + standard chemotherapy | Increased CR rate | Not specified |
Soft Tissue Sarcoma | Adriamycin + multi-drug regimen | Varies by subtype | Not specified |
CR = Complete Response
PR = Partial Response
Analyse Chemischer Reaktionen
Key Reaction Steps
-
Bromination at the 14-position :
-
Thio substitution :
-
Valerate esterification :
-
Functional group protection :
Nucleophilic Substitution (Thio Substitution)
The bromine atom at the 14-position acts as a leaving group, enabling thiols to attack via an SN2 mechanism. Potassium carbonate provides the deprotonated thiol nucleophile .
Reaction Conditions :
-
Solvent: Methanol
-
Catalyst: Potassium carbonate
-
Temperature: Room temperature (23°C)
Esterification
Valerate ester formation involves the reaction of a carboxylic acid group (from the antitumor core) with valeric acid, facilitated by alkaline conditions .
Reaction Conditions :
-
Solvent: Dilute aqueous alkaline medium
-
Catalyst: Bases (e.g., NaOH)
-
Purpose: Improve water solubility for clinical administration .
Biological Evaluation
Adriamycin 14-thiovalerate and related analogues exhibit distinct biological properties:
Challenges and Limitations
-
Synthesis Complexity : Multi-step reactions involving bromination, thio substitution, and esterification require precise control of reaction conditions (e.g., temperature, solvent) .
-
Formulation Issues : Despite improved solubility in AD 32, clinical administration requires surfactant-based formulations and steroid prophylaxis to mitigate side effects .
Eigenschaften
CAS-Nummer |
101980-75-0 |
---|---|
Molekularformel |
C31H35NO11S |
Molekulargewicht |
629.7 g/mol |
IUPAC-Name |
S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] butanethioate |
InChI |
InChI=1S/C31H35NO11S/c1-4-6-20(34)44-12-19(33)31(40)10-15-23(18(11-31)43-21-9-16(32)26(35)13(2)42-21)30(39)25-24(28(15)37)27(36)14-7-5-8-17(41-3)22(14)29(25)38/h5,7-8,13,16,18,21,26,35,37,39-40H,4,6,9-12,32H2,1-3H3 |
InChI-Schlüssel |
ZAJMGFPSIIBVJA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Kanonische SMILES |
CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adriamycin 14-thiovalerate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.